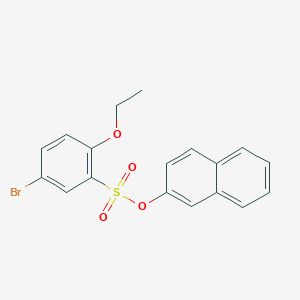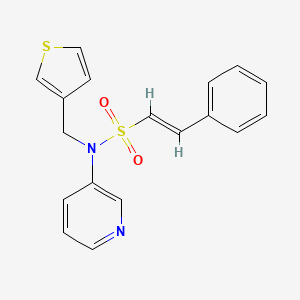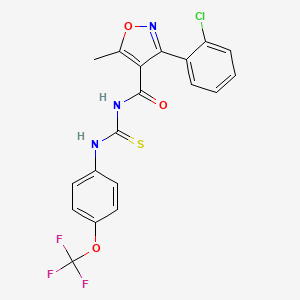![molecular formula C14H22N2O4S2 B2944590 N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide CAS No. 1312007-16-1](/img/structure/B2944590.png)
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide is a useful research compound. Its molecular formula is C14H22N2O4S2 and its molecular weight is 346.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide-based Compounds in Medicinal Chemistry
Sulfonamide derivatives, including N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide, have been extensively studied for their biological activities. These compounds have been recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties among others. A notable advancement is the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, showing promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Therapeutic Potential and Applications
The versatility of sulfonamide derivatives extends beyond their initial antimicrobial usage, showcasing a broad spectrum of medicinal applications. Structural modifications of the classical antibacterial aminobenzenesulfonamide have led to compounds exhibiting antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. This demonstrates their large development value and active research interest in harnessing these compounds for new therapeutic applications (Shichao et al., 2016).
Advancements and Patented Technologies
The exploration of sulfonamide compounds has led to significant patented advancements, particularly in the development of carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors, showcasing their relevance in current therapeutic strategies and drug design. These compounds, through various mechanisms, contribute to the management of diseases like glaucoma and various cancers, highlighting the ongoing innovation within this domain (Carta, Scozzafava, & Supuran, 2012).
Environmental and Health Implications
The widespread use of sulfonamides has led to their presence in the environment, raising concerns regarding their impact on human health and microbial populations. Research indicates that even small amounts of sulfonamides derived mainly from agricultural activities can influence microbial diversity and potentially pose hazards to human health. This underscores the importance of understanding and managing the environmental footprint of these compounds (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRJMPMEZMBZBV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2944507.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2944510.png)

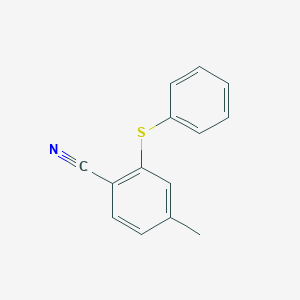
![cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2944517.png)

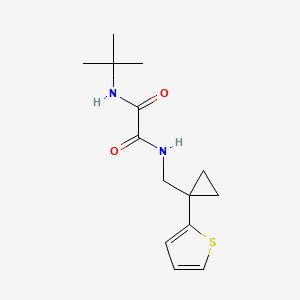
![2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid](/img/structure/B2944522.png)
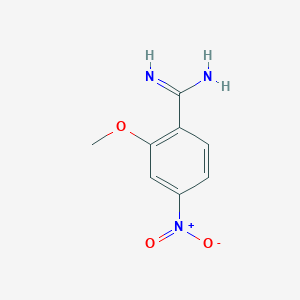
![7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944524.png)
